

4,4'-Dihydroxybiphenyl-D8 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Dihydroxybiphenyl-D8

Cat. No.: B1450702

[Get Quote](#)

Technical Guide: 4,4'-Dihydroxybiphenyl-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4,4'-Dihydroxybiphenyl-D8**, a deuterated analog of 4,4'-Dihydroxybiphenyl. It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of related compounds, such as bisphenols, in various matrices. This document outlines its key properties, a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS/MS), and a relevant biological pathway.

Core Data Presentation

The fundamental properties of **4,4'-Dihydroxybiphenyl-D8** are summarized in the table below, alongside its non-deuterated counterpart for comparison.

Property	4,4'-Dihydroxybiphenyl-D8	4,4'-Dihydroxybiphenyl
CAS Number	612480-60-1 [1]	92-88-6 [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₂ D ₈ O ₂ [1]	C ₁₂ H ₁₀ O ₂ [2] [4]
Molecular Weight	194.26 g/mol [1] [6]	186.21 g/mol [2] [4] [5]
Synonyms	4,4'-Biphenol-d8, Biphenol-d8	4,4'-Biphenol, 4,4'-Biphenyldiol

Experimental Protocols

Quantification of Bisphenol A (BPA) in Liquid Samples using 4,4'-Dihydroxybiphenyl-D8 as an Internal Standard by LC-MS/MS

This protocol describes a general method for the determination of Bisphenol A (BPA) in liquid matrices (e.g., beverages, water) using isotope dilution mass spectrometry with **4,4'-Dihydroxybiphenyl-D8** as an internal standard. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

1. Preparation of Standard Solutions

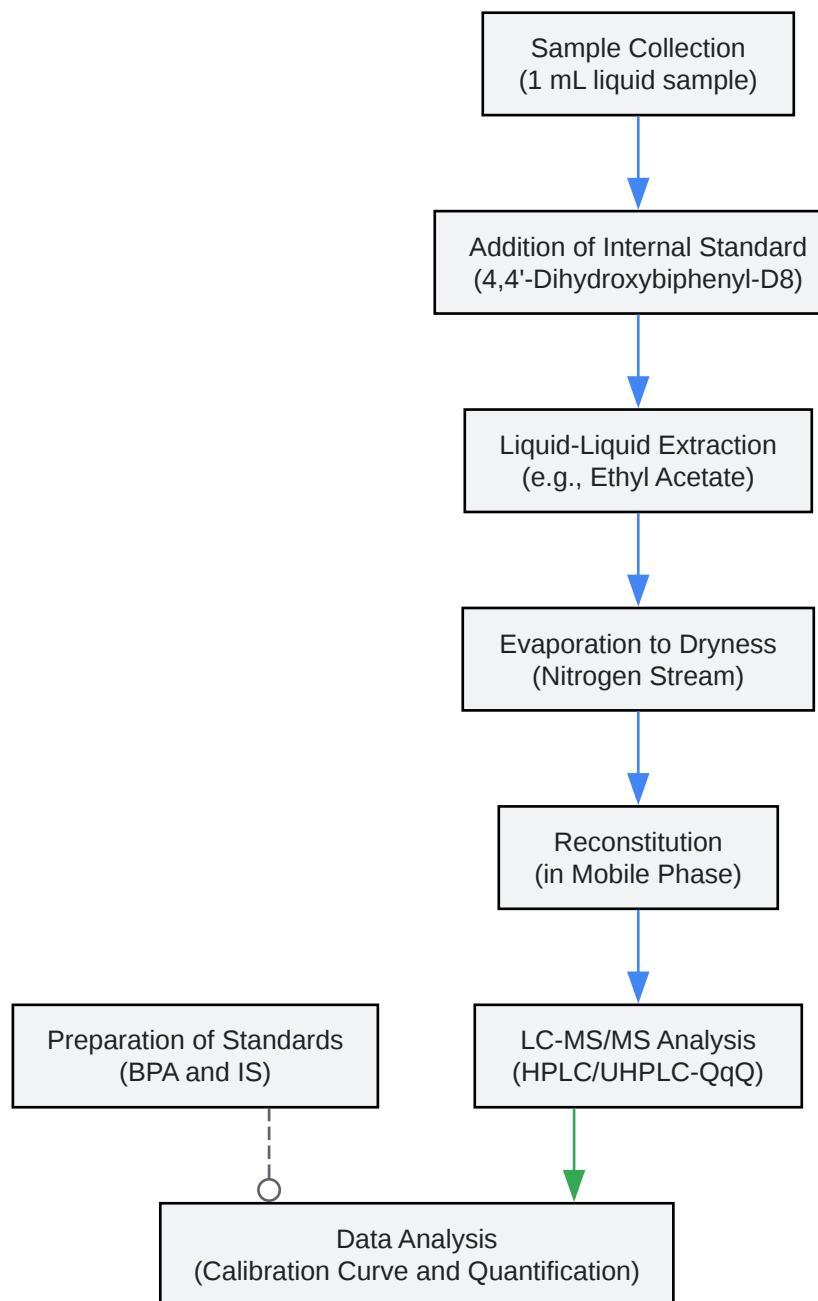
- BPA Stock Solution (1000 µg/mL): Accurately weigh 10 mg of BPA standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the BPA stock solution with a suitable solvent (e.g., methanol/water, 50/50 v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.
- Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of **4,4'-Dihydroxybiphenyl-D8** and dissolve it in 10 mL of methanol.
- IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol/water (50/50 v/v) to a final concentration of 100 ng/mL.

2. Sample Preparation

- To 1 mL of the liquid sample, add a known amount (e.g., 50 µL) of the IS spiking solution (100 ng/mL).
- Vortex the sample for 30 seconds.
- Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate).

- Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μ L of the mobile phase (e.g., methanol/water, 50/50 v/v) for LC-MS/MS analysis.

3. LC-MS/MS Analysis


- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 5 mM ammonium acetate in water.
 - Mobile Phase B: Methanol.
 - Gradient Elution: A suitable gradient to separate BPA from matrix interferences (e.g., starting with 95% A, ramping to 95% B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
 - Ionization Mode: ESI Negative.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - BPA: Monitor at least two transitions (e.g., m/z 227 -> 212 for quantification and m/z 227 -> 133 for confirmation).

- **4,4'-Dihydroxybiphenyl-D8 (IS):** Monitor the appropriate transition (e.g., m/z 193 -> 141, note: exact transitions should be optimized empirically).
 - Optimize other MS parameters such as cone voltage and collision energy for maximum signal intensity.

4. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of the BPA quantification transition to the peak area of the internal standard against the concentration of the calibration standards.
- Determine the concentration of BPA in the samples by interpolating the peak area ratios from the calibration curve.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for BPA quantification.

Caption: Metabolic pathway of 4,4'-Dihydroxybiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 4. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of bisphenol A in canned food by microwave assisted extraction, molecularly imprinted polymer-solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,4'-Dihydroxybiphenyl-D8 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450702#4-4-dihydroxybiphenyl-d8-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com